6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
6-Bromo-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a halogenated benzoxazinone derivative characterized by a bromine substituent at position 6 and two fluorine atoms at position 2 of the oxazinone ring. The compound’s core structure is shared with several biologically active derivatives, including platelet aggregation inhibitors, anticancer agents, and kinase modulators .
Properties
Molecular Formula |
C8H4BrF2NO2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
6-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-1-2-6-5(3-4)12-7(13)8(10,11)14-6/h1-3H,(H,12,13) |
InChI Key |
GGUXPJINDXPDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-2,2-difluoro-2H-benzo[B]oxazin-3(4H)-one
General Synthetic Strategy
The synthesis of 6-Bromo-2,2-difluoro-2H-benzo[B]oxazin-3(4H)-one typically involves:
- Introduction of the bromine substituent at the 6-position of the benzoxazine core.
- Installation of the 2,2-difluoro substituents on the oxazine ring.
- Cyclization to form the benzoxazinone heterocycle.
The key challenge lies in achieving regioselective bromination and difluorination without side reactions or decomposition.
Reported Synthetic Routes
Fluorinated Benzoxazinone Core Formation
A relevant precedent is found in the preparation of related benzoxazine ketones with fluorine substituents, such as 2,2,7-trifluoro-2H-1,4-benzoxazine-3(4H)-one derivatives. According to a patent (CN103951632A), an improved process avoids hazardous reagents like sodium hydride and expensive bases such as DBU, while using N,N-dimethyl-2-bromo-2,2-difluoroacetamide as a key intermediate for introducing difluoromethylene groups. This method involves nitration and subsequent cyclization steps but highlights the synthetic complexity and safety considerations in fluorinated benzoxazine synthesis.
Bromination of Benzoxazine Precursors
Bromination at the 6-position is typically accomplished using bromine or N-bromosuccinimide (NBS) on appropriately substituted benzoxazine or benzoxazinone precursors. For example, synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b]oxazine involves bromination of the benzoxazine ring under controlled conditions to ensure regioselectivity and avoid formation of 5-bromo isomers.
Though this example uses dimethyl substituents rather than difluoro, the bromination strategy is analogous and can be adapted to difluoro-substituted substrates with careful control of reaction parameters such as temperature, solvent, and brominating agent stoichiometry.
Detailed Reaction Conditions and Data
Analysis of Synthetic Challenges and Solutions
Regioselectivity in Bromination: Use of NBS with Lewis acid catalysts (e.g., FeCl3) can enhance para-substitution and suppress formation of 5-bromo isomers. Computational modeling (DFT) helps predict reactive sites to optimize bromination.
Safety and Cost in Difluoromethylation: Avoiding hazardous reagents like NaH and expensive bases improves safety and cost-efficiency. The use of N,N-dimethyl-2-bromo-2,2-difluoroacetamide as a fluorine source is effective but requires careful handling due to thermal instability.
Carbonylation without Gaseous CO: Employing CO surrogates such as Mo(CO)6 or oxalyl chloride allows safer and convenient carbonylation-cyclization, enabling benzoxazinone ring formation under mild conditions.
Characterization and Verification
NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of bromine-substituted aromatic protons and difluoromethylene carbons. Fluorine atoms cause characteristic splitting patterns and chemical shifts.
Mass Spectrometry: High-resolution MS confirms molecular weight (264.02 g/mol) and isotopic pattern consistent with bromine and fluorine atoms.
X-ray Crystallography: For analogs, X-ray data reveal intermolecular interactions stabilizing the crystal lattice, such as C–H⋯O hydrogen bonds and π-π stacking.
Chemical Reactions Analysis
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the oxazinone ring, contribute to its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzoxazinone scaffold allows for diverse substitutions that modulate physicochemical and biological properties. Key analogs include:
6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Substituents : 6-Br, 2,2-diCH₃
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- Substituents : 7-Br
- Activity : Exhibits anticancer properties via copper-catalyzed synthesis linked to isoxazole hybrids .
- Key Difference : Bromine at position 7 instead of 6 alters electronic effects, influencing binding to biological targets.
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Substituents : 6-Br, 8-F
- Properties : Molecular weight 246.03 g/mol; used as a biochemical reagent .
- Key Difference : Fluorine at position 8 may enhance polarity compared to 2,2-difluoro substitution.
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Substituents : 6-Br, 5-Cl
- Properties : Molecular weight 262.49 g/mol; predicted pKa ~10.78 .
- Key Difference : Chlorine’s stronger electron-withdrawing effect may increase acidity compared to fluorine.
Physicochemical Properties
*Calculated based on structural analogs.
Biological Activity
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. With the molecular formula CHBrFNO and a molecular weight of 264.030 g/mol, this compound's structure suggests possible interactions with biological systems, particularly in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of similar oxazinone compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit similar effects .
-
Anticancer Potential
- The compound's structure implies potential anticancer activity. Research on related benzo derivatives indicates they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain oxazinone derivatives effectively reduce cell viability in breast cancer cells (MCF-7) by inducing apoptosis .
-
Neuroprotective Effects
- Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), both of which are crucial in Alzheimer's disease pathology. Preliminary findings suggest that similar compounds can modulate these targets effectively .
Antimicrobial Activity Study
A comparative study evaluated the antimicrobial efficacy of various oxazinone derivatives against common pathogens. Results indicated that compounds with bromine and fluorine substitutions showed enhanced activity:
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 40 µg/mL |
| 6-Bromo... | Pseudomonas aeruginosa | 30 µg/mL |
This data suggests that this compound could be a candidate for further antimicrobial development .
Anticancer Activity Assessment
In vitro studies on the cytotoxic effects of related oxazinones revealed significant inhibition of cell growth in MCF-7 breast cancer cells:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 75 |
| 100 | 50 |
| 200 | 25 |
At higher concentrations (200 µM), the compound induced significant apoptosis as evidenced by increased LDH release and morphological changes in treated cells .
Q & A
Q. What are the key synthetic methodologies for preparing 6-bromo-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one?
A common approach involves cyclization reactions using brominated anthranilic acid derivatives. For example, bromoanthranilic acid can be reacted with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ treatment and recrystallization in ethanol to yield the benzoxazinone core . Alternatively, copper(I)-catalyzed one-pot reactions with aromatic aldehydes and propargyl-substituted intermediates have been reported for regioselective functionalization .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Thin-layer chromatography (TLC) with mobile phases like hexane:ethyl acetate (2:1) is used to monitor reaction progress. Final compounds are characterized via ¹H/¹³C NMR, FT-IR (e.g., C=O stretch at ~1705 cm⁻¹), and mass spectrometry. Recrystallization in ethanol or cyclohexane/ethyl acetate mixtures ensures purity .
Q. What analytical techniques are critical for distinguishing fluorinated and brominated substituents in this scaffold?
¹⁹F NMR is essential for confirming difluoro substitution patterns, while bromine presence is validated via mass spectrometry (e.g., isotopic patterns) and X-ray crystallography (where available). Coupling constants in ¹H NMR also help resolve positional isomers .
Advanced Research Questions
Q. How do the bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at position 6 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl introductions. The electron-withdrawing difluoro group at position 2 enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or ring-opening reactions. However, steric hindrance from the difluoro group may require optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. What computational strategies are employed to predict the bioactivity of derivatives?
Molecular docking studies (e.g., with AutoDock Vina) evaluate binding affinity to targets like PI3Kα or mTOR. Density functional theory (DFT) calculations assess electronic effects of substituents on reactivity, while QSAR models correlate structural features (e.g., logP, polar surface area) with pharmacological data .
Q. How can regioselectivity challenges in functionalizing the benzoxazine core be addressed?
Copper(I) catalysis promotes regioselective cycloadditions, as seen in the synthesis of isoxazole hybrids at position 7 of the benzoxazine ring. Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and temperature-controlled reactions (0°C to reflux) further direct functionalization to specific sites .
Q. What in vitro assays are suitable for evaluating anticancer activity of derivatives?
MTT assays against cancer cell lines (e.g., MCF-7, HeLa) measure cytotoxicity. Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for protein targets (e.g., PARP cleavage). Derivatives with IC₅₀ values <10 μM are prioritized for SAR optimization .
Contradictions and Limitations in Current Data
- Synthetic Yield Variability : reports 70% yield for quinazolinone derivatives, while cites lower yields (50–60%) for copper-catalyzed reactions, highlighting catalyst sensitivity.
- Biological Target Specificity : While some derivatives show PI3Kα inhibition (IC₅₀ ~50 nM), off-target effects on related kinases (e.g., mTOR) require further profiling .
Methodological Recommendations
- Reaction Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to improve yields in nucleophilic substitutions.
- Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for fluorine/bromine-containing analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
